
(E)-3,4-Difluoro-3-pentene-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,4-Difluoro-3-pentene-2-one, also known as DFP, is a fluorinated organic compound that has been extensively studied due to its unique properties and potential applications in various fields of science. DFP is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (E)-3,4-Difluoro-3-pentene-2-one is not well understood, but it is believed to act as an electrophile in various reactions, including the Michael addition and the aldol reaction. (E)-3,4-Difluoro-3-pentene-2-one is also believed to act as a Lewis acid, which can enhance the reactivity of other compounds in various reactions.
Effets Biochimiques Et Physiologiques
(E)-3,4-Difluoro-3-pentene-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of various signaling pathways. (E)-3,4-Difluoro-3-pentene-2-one has also been shown to have potential anticancer properties, although more research is needed to fully understand its mechanism of action and potential therapeutic uses.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3,4-Difluoro-3-pentene-2-one has several advantages for use in lab experiments, including its high reactivity and ability to act as a fluorinating agent. However, (E)-3,4-Difluoro-3-pentene-2-one can also be highly toxic and requires careful handling and disposal to avoid potential health hazards.
Orientations Futures
There are several potential future directions for research on (E)-3,4-Difluoro-3-pentene-2-one, including the development of new synthetic methods, the study of its potential therapeutic uses, and the investigation of its toxicity and environmental impact. Additionally, further research is needed to fully understand the mechanism of action of (E)-3,4-Difluoro-3-pentene-2-one and its potential applications in various fields of science.
Méthodes De Synthèse
(E)-3,4-Difluoro-3-pentene-2-one can be synthesized through a variety of methods, including the reaction of 3,4-difluoro-2-butanone with a strong base such as sodium hydride or potassium tert-butoxide. Another common method involves the reaction of 3,4-difluoro-2-butanone with an alkyl halide in the presence of a base such as potassium tert-butoxide.
Applications De Recherche Scientifique
(E)-3,4-Difluoro-3-pentene-2-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications of (E)-3,4-Difluoro-3-pentene-2-one is in the field of organic synthesis, where it is used as a reagent for various reactions, including the synthesis of fluorinated compounds. (E)-3,4-Difluoro-3-pentene-2-one has also been studied for its potential use as a pesticide and as a precursor to other useful compounds.
Propriétés
Numéro CAS |
108642-84-8 |
|---|---|
Nom du produit |
(E)-3,4-Difluoro-3-pentene-2-one |
Formule moléculaire |
C5H6F2O |
Poids moléculaire |
120.1 g/mol |
Nom IUPAC |
(E)-3,4-difluoropent-3-en-2-one |
InChI |
InChI=1S/C5H6F2O/c1-3(6)5(7)4(2)8/h1-2H3/b5-3+ |
Clé InChI |
HSVZGXGFJZETGV-HWKANZROSA-N |
SMILES isomérique |
C/C(=C(/C(=O)C)\F)/F |
SMILES |
CC(=C(C(=O)C)F)F |
SMILES canonique |
CC(=C(C(=O)C)F)F |
Synonymes |
3-Penten-2-one, 3,4-difluoro-, (3E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



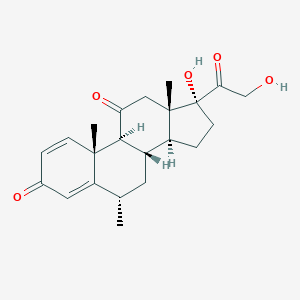
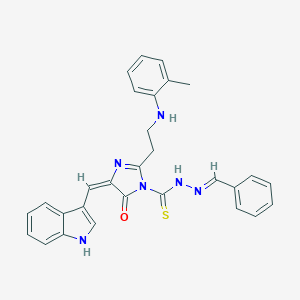
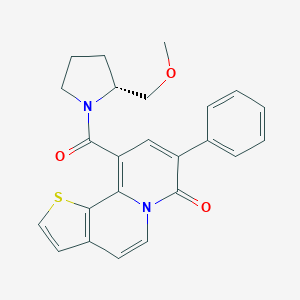

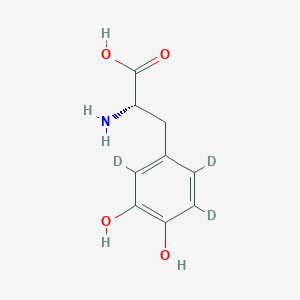

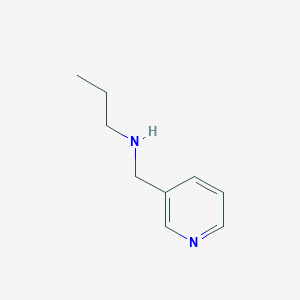




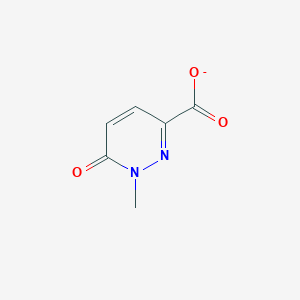
![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)
